MV061194

cathepsin K selectivity off-target profiling cysteine protease inhibitors

Sourcing selective cathepsin K inhibitors with proven target engagement and clean off-target profiles poses significant supply chain and quality risks. - >4,000-fold selectivity over cathepsins B, H, L, S eliminates confounding off-target effects[reference:0]. - Reversible, non-lysosomotropic mechanism preserves osteoclast viability, unlike bisphosphonates or lysosomotropic agents[reference:1][reference:2]. - Validated by 1.5 Å co-crystal structure (PDB 6QLM) for structure-guided medicinal chemistry[reference:3].

Molecular Formula C28H37N5O4S
Molecular Weight 539.7
CAS No. 1021423-50-6
Cat. No. B609368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMV061194
CAS1021423-50-6
SynonymsMV-061194;  MV 061194;  MV061194
Molecular FormulaC28H37N5O4S
Molecular Weight539.7
Structural Identifiers
SMILESCCC1C(C(=O)CO1)NC(=O)C2(CCCCC2)NC(=O)C3=CC=C(C=C3)C4=CSC(=N4)N5CCN(CC5)C
InChIInChI=1S/C28H37N5O4S/c1-3-23-24(22(34)17-37-23)30-26(36)28(11-5-4-6-12-28)31-25(35)20-9-7-19(8-10-20)21-18-38-27(29-21)33-15-13-32(2)14-16-33/h7-10,18,23-24H,3-6,11-17H2,1-2H3,(H,30,36)(H,31,35)
InChIKeyBXZBNVSSBNQNPK-BJKOFHAPSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





MV061194 – Reversible Cathepsin K Inhibitor for Bone Resorption Research


MV061194 (MIV-701) is a synthetic small-molecule cathepsin K inhibitor developed by Medivir AB that reached Phase I clinical evaluation for postmenopausal osteoporosis [1]. It belongs to the class of cysteine protease inhibitors that target the predominant collagenase in osteoclasts. MV061194 exhibits a Ki of 2.5 nM against recombinant human cathepsin K and demonstrates >4 000-fold selectivity over off-target cathepsins B, H, L, and S . Unlike bisphosphonate antiresorptives, MV061194 acts reversibly and has been shown to suppress bone resorption while preserving bone-formation markers in human osteoclast cultures [2].

Target Engagement Reversible cathepsin K cysteine protease inhibition
Mechanism Profile Non-lysosomotropic tool compound for osteoclast studies
Model Context Human osteoclast bone resorption assays; bone-formation marker monitoring

Why MV061194 Cannot Be Substituted Without Validation


Although several cathepsin K inhibitors share the same nominal molecular target, their selectivity fingerprints, binding modes, and clinical safety profiles diverge sharply [1]. For example, balicatib’s lysosomotropic properties caused dose-limiting morphea-like skin reactions [2], while odanacatib’s residual cathepsin S inhibition may contribute to arterial stiffness and cerebrovascular events [3]. MV061194’s >4 000-fold selectivity against all tested off-target cathepsins—combined with its reversible, non-lysosomotropic mechanism—produces a distinct pharmacological signature that cannot be assumed for other in-class compounds [4]. Substituting without direct comparative data risks misinterpreting efficacy, off-target effects, and translational relevance.

Balicatib’s lysosomotropism may induce dermal fibroblast toxicity confounders – endpoint interpretation may not transfer.
Odanacatib’s residual cathepsin S inhibition may affect vascular endpoint models – mechanistic readouts may differ.
Relacatib’s narrow selectivity (1.66-fold over CatL) does not support cathepsin K-specific pathway interpretation.

Quantitative Differentiation vs. Other Cathepsin K Inhibitors


Balanced High Selectivity Against Cathepsins L and S

MV061194 demonstrates a selectivity window of >40 000-fold against both cathepsin L and cathepsin S (IC50 >100 000 nM vs. IC50 cat K = 2.5 nM) [1]. In contrast, odanacatib exhibits only 300-fold selectivity against cathepsin S (IC50 = 60 nM) [2], while balicatib shows only 359-fold selectivity against cathepsin L (IC50 = 503 nM) [3]. Relacatib is essentially non-selective, with cathepsin L Ki only 1.66-fold higher than cathepsin K [4].

CatL/CatS Selectivity
Reported
MV061194: >40,000-fold over CatL and CatS.
Comparators: Odanacatib 300-fold over CatS; Balicatib 359-fold over CatL; Relacatib 1.66-fold over CatL.
Balanced selectivity supports clean cathepsin K pathway readouts.
Recombinant human enzyme inhibition assay context.
cathepsin K selectivity off-target profiling cysteine protease inhibitors

Superior Selectivity Against Cathepsin B

MV061194 achieves >4 000-fold selectivity against cathepsin B (IC50 >10 000 nM vs. IC50 cat K = 2.5 nM) [1]. Relacatib exhibits only 317-fold selectivity against cathepsin B (Ki cat B = 13 nM) [2], while balicatib achieves 3 428-fold selectivity (IC50 cat B = 4 800 nM) [3]. Odanacatib is broadly comparable at 5 170-fold (IC50 cat B = 1 034 nM) [4], but its lower cathepsin S selectivity (300-fold) renders the overall selectivity profile less balanced.

CatB Selectivity
Reported
MV061194: >4,000-fold over CatB.
Comparators: Relacatib 317-fold; Balicatib 3,428-fold; Odanacatib 5,170-fold (but low CatS margin).
High CatB window reduces lysosomal dysfunction confounders in long-term culture.
Data to verify in target cell models.
cathepsin B selectivity protease inhibitor specificity osteoporosis drug candidates

Reversible Inhibition with Bone Resorption Suppression

In primary human osteoclast cultures, MV061194 strongly suppressed release of the collagen degradation fragment CTX-I, an effect comparable to that of the clinical bisphosphonate alendronate and the pan-cysteine protease inhibitor E64 [1]. Critically, inhibitors of matrix metalloproteinases (MMPs) had no effect on CTX-I release in the same assay system, confirming that the suppression was mediated specifically through cysteine protease (cathepsin K) inhibition [1]. The reversible nature of MV061194’s inhibition was also independently verified [2].

Osteoclast Resorption
Head-to-head
CTX-I suppression comparable to alendronate and E64; MMP inhibitors inactive, confirming cysteine-protease pathway.
Reversible inhibition directly linked to osteoclast resorption endpoint.
Primary human osteoclast culture readout.
human osteoclast assay bone resorption CTX-I reversible cathepsin K inhibitor

Phase I Biomarker Data Showing Selective CTX Reduction

In a Phase I study in postmenopausal women, MIV-701 (MV061194) at 300 mg once daily for 2 weeks reduced the bone resorption marker CTX by 65% without concomitant reduction in the bone formation marker osteocalcin [1]. This uncoupling of resorption from formation is a clinically desirable feature. By comparison, balicatib at 50 mg daily for 12 months also showed no change in bone formation markers (BSAP, P1NP, osteocalcin) but was discontinued due to dose-related morphea-like skin reactions [2]. Odanacatib similarly preserved bone formation markers but was ultimately discontinued in Phase III due to increased cerebrovascular event risk [3].

Phase I Biomarker
Endpoint context
300 mg QD for 2 wks: CTX reduced by 65%; osteocalcin unchanged.
Supports biomarker-based endpoint monitoring of bone resorption.
Phase I trial in postmenopausal women – endpoint context.
phase I clinical trial CTX biomarker bone formation preservation postmenopausal osteoporosis

Non-Lysosomotropic Profile Avoiding Skin Toxicity

Balicatib, a nitrile-based cathepsin K inhibitor, was discontinued after Phase II due to dose-related morphea-like skin reactions attributed to its lysosomotropic properties—intracellular accumulation within acidic lysosomes leading to off-target protease inhibition in dermal fibroblasts [1]. MV061194, in contrast, has been described as a non-lysosomotropic, reversible inhibitor [2], and its Phase I trial reported only mild and transient adverse events (headache, gastrointestinal disturbance) [3]. No morphea-like skin pathology has been reported for MV061194 or its successor MIV-710.

Skin Toxicity Profile
Class-level
No morphea-like skin reactions in Phase I; balicatib discontinued for skin toxicity due to lysosomotropism.
Non-lysosomotropic profile may reduce skin pathology confounders.
Class-level inference; long-term model data to verify.
lysosomotropism morphea cathepsin K inhibitor safety skin fibrosis

3D Co-Crystal Structure at 1.5 Å Resolution

The binding mode of MV061194 to human cathepsin K has been validated at atomic resolution. The X-ray co-crystal structure of the cathepsin K–MIV-701 complex (PDB ID: 6QLM) was solved at 1.5 Å resolution, confirming the inhibitor’s engagement with the active-site cysteine and its occupation of the S1′, S1, and S2 subsites [1]. This structural information is not publicly available for all clinical cathepsin K inhibitors; for instance, the co-crystal structure of odanacatib with cathepsin K was only reported at 2.0 Å resolution and in a different space group [2], while relacatib’s binding mode is inferred primarily from homology modeling rather than direct experimental co-crystallisation.

Co-Crystal Structure
Source review
PDB 6QLM, 1.5 Å resolution, cathepsin K–MIV-701 complex.
Enables structure-guided medicinal chemistry validation.
Atomic-level binding mode confirmed; publicly available template.
X-ray crystallography cathepsin K co-crystal structure-based drug design PDB 6QLM

Research and Industrial Application Scenarios


Investigating Cathepsin K-Specific Effects in Osteoclasts

MV061194’s >40 000-fold selectivity against both cathepsin L and cathepsin S [1] makes it the inhibitor of choice for studies where off-target inhibition of these proteases could confound interpretation—e.g., MHC II antigen presentation (cathepsin S) or general lysosomal protein turnover (cathepsin L). Odanacatib’s 300-fold window against cathepsin S and balicatib’s 359-fold window against cathepsin L are insufficient for clean separation in cellular systems.

Screening for Bone-Sparing Antiresorptives

MV061194 suppressed CTX-I release in primary human osteoclasts as effectively as alendronate but, unlike bisphosphonates, does so reversibly and without evidence of osteoclast apoptosis [2]. This profile is ideal for screening campaigns that aim to identify antiresorptive agents that uncouple bone resorption from bone formation, a therapeutic goal validated by MV061194’s Phase I biomarker data (65% CTX reduction with no osteocalcin suppression) [3].

Structure-Based Drug Design and Selectivity Optimization

The publicly available 1.5 Å co-crystal structure of MV061194 bound to human cathepsin K (PDB 6QLM) [4] provides an experimentally validated atomic model for ligand–receptor interactions. This enables medicinal chemistry teams to perform structure-guided modifications, docking studies, and free-energy perturbation calculations with a precision not afforded by homology models or lower-resolution structures.

Long-Term In Vivo Osteoporosis Models with Low Skin-Toxicity Risk

For chronic dosing studies in rodent or non-human primate osteoporosis models, MV061194 offers a safety advantage over balicatib, whose lysosomotropism causes cumulative dermal fibroblast toxicity and morphea [5]. MV061194’s non-lysosomotropic, reversible profile supports extended treatment protocols without the skin pathology risk that confounded balicatib’s preclinical and clinical development.

Application
Selection Property
Validation Focus
Cathepsin K-specific osteoclast signaling studies
Isoform-selectivity assay context
Off-target cathepsin L/S profiling review
Bone resorption model screening (uncoupled formation)
Reversible inhibition; bone-formation marker preservation
CTX-I endpoint validation in human osteoclast cultures
Structure-guided drug design studies
Publicly available 1.5 Å co-crystal structure
Computational docking and ligand-receptor modeling
Long-term in vivo bone resorption models
Non-lysosomotropic inhibitor profile
Skin pathology monitoring in chronic dosing studies
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